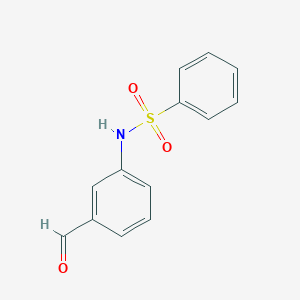

N-(3-formylphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

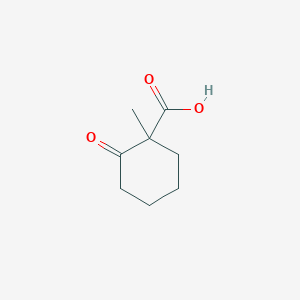

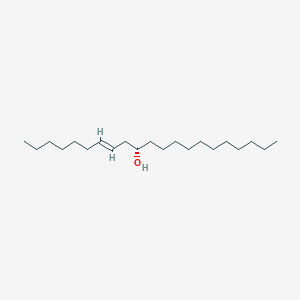

“N-(3-formylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H11NO3S . It has an average mass of 261.296 Da and a monoisotopic mass of 261.045959 Da .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “N-(3-formylphenyl)benzenesulfonamide”, has been described in several studies . The process involves various chemical reactions, including intramolecular cyclization rearrangement .Molecular Structure Analysis

The molecular structure of “N-(3-formylphenyl)benzenesulfonamide” includes a sulfonamide functional group, which is characteristic of this class of compounds . The structure has been confirmed by various spectroscopic methods .Chemical Reactions Analysis

Benzenesulfonamide derivatives, including “N-(3-formylphenyl)benzenesulfonamide”, have been studied for their inhibitory effects on carbonic anhydrase IX . This enzyme plays a key role in tumor cell metabolism, making it a potential target for anticancer therapies .Physical And Chemical Properties Analysis

“N-(3-formylphenyl)benzenesulfonamide” has a density of 1.4±0.1 g/cm3, a boiling point of 436.4±47.0 °C at 760 mmHg, and a flash point of 217.7±29.3 °C . It has four hydrogen bond acceptors, one hydrogen bond donor, and four freely rotating bonds .Applications De Recherche Scientifique

Anticancer Agents

“N-(3-formylphenyl)benzenesulfonamide” and its derivatives have been studied for their potential as anticancer agents . They have been found to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This inhibition can potentially be a useful target for discovering novel antiproliferative agents .

Antimicrobial Agents

In addition to their anticancer properties, these compounds have also been studied for their antimicrobial properties . The ability to inhibit carbonic anhydrase IX can also potentially make them effective against certain types of bacteria .

Synthesis of New Compounds

“N-(3-formylphenyl)benzenesulfonamide” can be used in the synthesis of new compounds . For example, it has been used in the synthesis of new aryl thiazolone–benzenesulfonamides .

Study of Cell Metabolism

The study of “N-(3-formylphenyl)benzenesulfonamide” and its derivatives can provide insights into cell metabolism . Changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia . Studying these compounds can help understand these processes better .

Development of Green Chemistry

“N-(3-formylphenyl)benzenesulfonamide” and its derivatives can be used in the development of green chemistry . They can be used in the preparation of 1,2-diamines from N-tosylaziridine/ (S)- (+)-2-Benzyl-1- (p-tolylsulfonyl)aziridine and aryl amines in the presence of magnetically separable graphene-based nanohybrid (CoFe@rGO) under mild and solvent-free conditions .

Study of Enzyme Inhibition

These compounds can be used to study enzyme inhibition . For example, certain derivatives have shown excellent enzyme inhibition against carbonic anhydrase IX and II .

Safety And Hazards

Orientations Futures

The future directions for research on “N-(3-formylphenyl)benzenesulfonamide” and related compounds could involve further exploration of their potential as anticancer agents . Their selective inhibition of carbonic anhydrase IX makes them promising candidates for the development of novel antiproliferative drugs .

Propriétés

IUPAC Name |

N-(3-formylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-10-11-5-4-6-12(9-11)14-18(16,17)13-7-2-1-3-8-13/h1-10,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNPRCCUVAUTHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383413 |

Source

|

| Record name | N-(3-formylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-formylphenyl)benzenesulfonamide | |

CAS RN |

151721-35-6 |

Source

|

| Record name | N-(3-formylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione](/img/structure/B129210.png)

![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)](/img/structure/B129224.png)

![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)